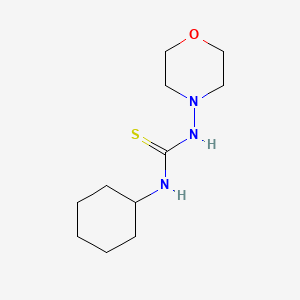

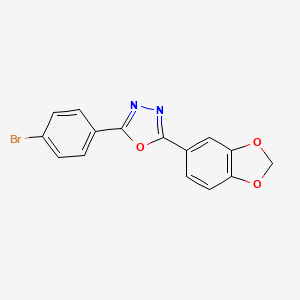

N-cyclohexyl-N'-4-morpholinylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thioureas and their derivatives are compounds of significant interest in various fields of chemistry due to their versatile chemical properties and potential applications. These compounds serve as key intermediates in the synthesis of numerous organic molecules, including pharmaceuticals and fine chemicals.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the interaction of amine compounds with carbon disulfide or isothiocyanates. For compounds related to N-cyclohexyl-N'-4-morpholinylthiourea, methodologies include palladium-catalyzed synthesis from aryl ethers and morpholines, demonstrating the utility of catalytic systems in forming complex thiourea architectures with high efficiency (Zheng et al., 2021).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of a thiocarbonyl group attached to nitrogen atoms. X-ray crystallography studies reveal that these compounds often adopt configurations that facilitate intramolecular and intermolecular hydrogen bonding, contributing to their stability and reactivity. For instance, the crystal structure of certain thiourea derivatives shows a chair conformation of the morpholine ring, indicative of the spatial arrangement that influences their chemical behavior (Sudha et al., 1996).

Chemical Reactions and Properties

Thioureas engage in a variety of chemical reactions, including cycloadditions, substitutions, and rearrangements, which can be leveraged to construct diverse molecular frameworks. The reactivity of thiourea derivatives is markedly influenced by the electronic properties of the thiocarbonyl group and the nature of substituents on the nitrogen atoms. This reactivity is exploited in the synthesis of complex molecules with potential biological activity (Zhang & Song, 2018).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as melting points, solubility, and crystalline structure, are closely related to their molecular configuration. These properties are essential for understanding the compound's behavior in different environments and conditions. The crystal and molecular structures of related compounds, determined by X-ray analysis, provide insight into the arrangement of atoms and the impact on physical characteristics (Özbey et al., 2003).

Chemical Properties Analysis

The chemical properties of thiourea derivatives, including acidity, basicity, and nucleophilicity, stem from the thiourea moiety and the substituents attached to the nitrogen atoms. These properties are crucial for the compound's role as intermediates in organic synthesis and their potential biological activities. The versatility of thioureas in forming coordination complexes with metals also highlights their chemical adaptability and application in materials science (Ozer et al., 2009).

Applications De Recherche Scientifique

Morpholino Oligomers and Gene Function Analysis

Morpholino oligomers, structurally related to morpholinyl groups in N-cyclohexyl-N'-4-morpholinylthiourea, are synthetic molecules designed to inhibit gene function. These compounds have been tested across various model organisms, proving effective in studying gene functions due to their ability to precisely block mRNA translation. Morpholinos offer a simple and rapid method for gene function analysis, emphasizing the importance of careful controls to ensure specificity and reliability of results (Heasman, 2002).

Antioxidant Activity Determination Methods

The study of antioxidants, crucial for understanding chemical stability and biological effects of compounds like N-cyclohexyl-N'-4-morpholinylthiourea, involves various analytical methods. These methods, such as ORAC, HORAC, TRAP, and TOSC, are based on hydrogen atom transfer (HAT) and electron transfer (ET), crucial for assessing the antioxidant capacity of compounds. Such analytical techniques are essential for evaluating the potential of compounds in pharmaceuticals, food engineering, and environmental control (Munteanu & Apetrei, 2021).

Cyclodextrin-Based Nanosponges

Cyclodextrin-based nanosponges (CD-NS), featuring a three-dimensional network, exhibit potential for pharmaceutical applications, including drug delivery systems. These highly porous nanoparticles can form complexes with various molecules, improving the solubility of poorly water-soluble molecules, protecting degradable substances, and serving as carriers in pharmaceuticals and cosmetics. The versatility and biodegradability of CD-NS highlight the potential of incorporating functional groups like N-cyclohexyl-N'-4-morpholinylthiourea for specific biomedical applications (Sherje et al., 2017).

Radical Cyclizations in Organic Synthesis

Radical cyclizations are pivotal in synthesizing carbo- and heterocyclic compounds, relevant to the chemical properties and reactivities of compounds like N-cyclohexyl-N'-4-morpholinylthiourea. Control over the regiochemistry of these cyclizations opens avenues for synthesizing a wide range of physiologically active compounds, showcasing the importance of reaction conditions, such as temperature and precursor conformation, in determining product specificity. This methodological approach underscores the potential of radical cyclizations in developing new compounds with targeted biological activities (Ishibashi & Tamura, 2004).

Propriétés

IUPAC Name |

1-cyclohexyl-3-morpholin-4-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3OS/c16-11(12-10-4-2-1-3-5-10)13-14-6-8-15-9-7-14/h10H,1-9H2,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGELBIUZOQWPIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24796326 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Cyclohexyl-3-morpholin-4-ylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5571311.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(2-methoxyisonicotinoyl)pyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5571316.png)

![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)

![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5571348.png)

![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)

![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![2-[(4-methylbenzyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B5571371.png)

![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)

![1,3,7-trimethyl-8-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5571396.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571406.png)